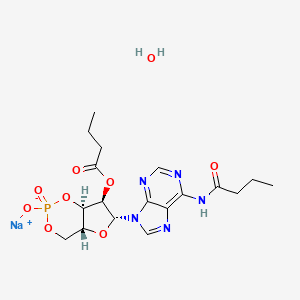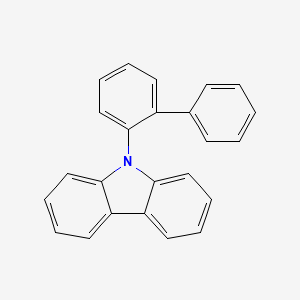
Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a cyclopropane ring substituted with a prop-1-en-2-yl group and a sulfonamide functional group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under specific conditions. One common method includes the use of cyclopropane-1-sulfonyl chloride and prop-1-en-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring may interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide: Shares a similar structure but with a different position of the double bond.
Cyclopropane-1-sulfonamide: Lacks the prop-1-en-2-yl group, making it less complex.
1-(Prop-1-en-2-yl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.
Uniqueness: Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) stands out due to its unique combination of a cyclopropane ring, a prop-1-en-2-yl group, and a sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H11NO2S |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
1-prop-1-en-2-ylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C6H11NO2S/c1-5(2)6(3-4-6)10(7,8)9/h1,3-4H2,2H3,(H2,7,8,9) |
InChI-Schlüssel |
VOXFULDHERFQPA-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(CC1)S(=O)(=O)N |
Kanonische SMILES |
CC(=C)C1(CC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)

![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1648345.png)








![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol](/img/structure/B1648376.png)
